2-Fluorobenzene-1,3,5-tricarbonitrile
Overview
Description
2-Fluorobenzene-1,3,5-tricarbonitrile is an organic compound with the molecular formula C9H2FN3. It is a derivative of benzene, where three cyano groups (–CN) and one fluorine atom are substituted at the 1, 3, and 5 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzene-1,3,5-tricarbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzonitrile with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products:
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Reduction: Amines derived from the reduction of cyano groups.
Oxidation: Various oxidized derivatives depending on the reaction conditions
Scientific Research Applications
2-Fluorobenzene-1,3,5-tricarbonitrile is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its unique structure.
Material Science: Utilized in the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 2-fluorobenzene-1,3,5-tricarbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism involves interactions with biological targets, potentially affecting molecular pathways and cellular processes .
Comparison with Similar Compounds
- 2-Chlorobenzene-1,3,5-tricarbonitrile
- 2-Bromobenzene-1,3,5-tricarbonitrile
- 2-Iodobenzene-1,3,5-tricarbonitrile
Comparison: 2-Fluorobenzene-1,3,5-tricarbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
2-fluorobenzene-1,3,5-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2FN3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJOGIDHYNTWNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381588 | |
Record name | 2-fluorobenzene-1,3,5-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13519-91-0 | |
Record name | 2-fluorobenzene-1,3,5-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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